N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 382. The solubility of this chemical has been described as >43.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems in drug metabolism studies. For instance, LY451395, a potent AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, producing several mammalian metabolites. This approach facilitated the structural characterization of metabolites, underscoring the importance of biocatalysis in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Synthetic Approaches to Sulfonamide Derivatives
Research into synthetic methodologies has led to the development of new approaches for creating phenylmethanesulfonamide derivatives. One study demonstrated the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, offering insights into alkylation reactions relevant to the synthesis of sulfonamide-based compounds (Aizina et al., 2012).
Development of Sulfonated Membranes
In materials science, sulfonated aromatic diamines have been synthesized and used to create thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-15-11-7-8-13(2)16(15)17-20(18,19)12-14-9-5-4-6-10-14/h4-11,17H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXCCFYUXFKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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